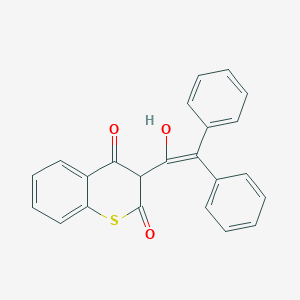
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is an organic compound characterized by the presence of an iodoethynyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole typically involves the iodination of terminal alkynes. One common method is the oxidative iodination using hypervalent-iodine reagents. For instance, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate 1-iodoalkynes . Another approach involves the Sonogashira coupling reaction, which is a transition-metal and photocatalyst-free inverse coupling reaction between iodoalkynes and (hetero)arenes or alkenes under visible-light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative iodination processes using hypervalent-iodine reagents. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making the process economically viable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the iodoethynyl group, leading to the formation of different derivatives.
Substitution: The iodoethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, DMSO, and various bases such as CsF and KOAc. Reaction conditions may vary, but typical conditions involve room temperature to moderate heating and the use of solvents like dichloroethane (DCE) and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidative iodination can yield 1-iodoalkynes, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Applications De Recherche Scientifique
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole involves its ability to participate in halogen bonding interactions. These interactions are characterized by the formation of bonds between the iodine atom and nucleophilic regions in other molecules. This compound can act as a halogen bond donor, facilitating the formation of supramolecular structures and influencing the properties of the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iodoalkynes and halogenated pyrazoles, such as:
- 1-Iodoethynyl-4-iodobenzene
- 1,4-Diiodotetrafluorobenzene
- 1,4-Dibromotetrafluorobenzene
Uniqueness
4-(Iodoethynyl)-1,3,5-trimethyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of the iodoethynyl group. This unique structure allows it to participate in specific halogen bonding interactions, making it valuable in the design of new materials and in medicinal chemistry applications.
Propriétés
Numéro CAS |
61514-45-2 |
|---|---|
Formule moléculaire |
C8H9IN2 |
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
4-(2-iodoethynyl)-1,3,5-trimethylpyrazole |
InChI |
InChI=1S/C8H9IN2/c1-6-8(4-5-9)7(2)11(3)10-6/h1-3H3 |
Clé InChI |
JSKCTNOTRGUMOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)C#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


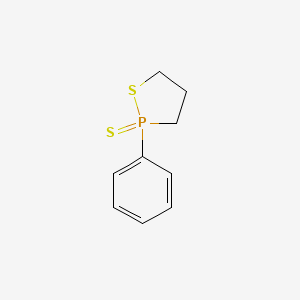
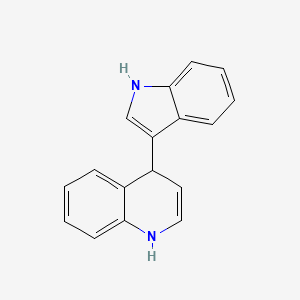
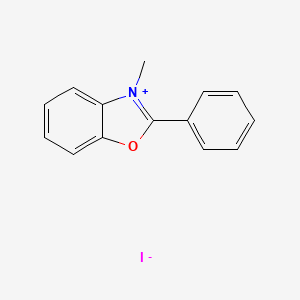
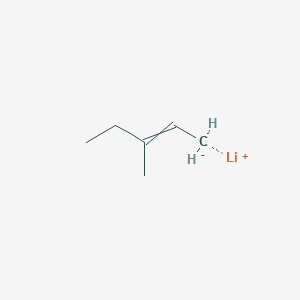
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
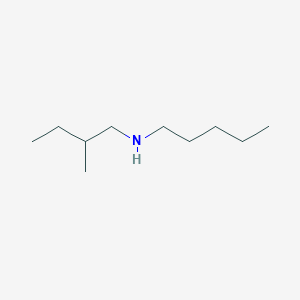
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
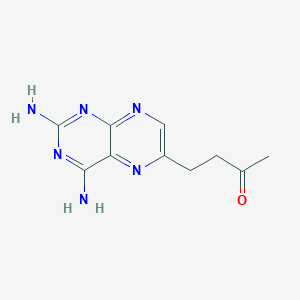
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)
